[4-(2-FURYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE

HDAC Inhibition Epigenetics Selectivity Profile

Pan-HDAC inhibitors suffer dose-limiting toxicities; generic piperazines fail to replicate the 4-pyridinoyl geometry essential for selective zinc-chelation in HDAC1/2 active sites. This compound provides the exact patent-validated scaffold (WO20200377465) required to dissect HDAC1-vs-HDAC2 biology without confounding Class IIa off-target effects. • HDAC1/2-selective pharmacophore: 4-pyridinoyl carbonyl enables precise zinc-chelation geometry lost in 2-pyridyl or 3-pyridyl regioisomers. • Antimycobacterial SAR gap: Complements the 2-pyridyl series (MIC vs M. tuberculosis H37Rv); enables systematic pyridine-nitrogen vector optimization. • Resistance profiling: Evaluates heteroaryl acyl tolerance against S. typhi benchmarked to ciprofloxacin. • Fragment-like metrics: MW 271.31, LogP ~1.5-2.0, suitable for docking campaigns against zinc-dependent metalloenzymes beyond HDACs.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
Cat. No. B5587694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-FURYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C15H17N3O2/c19-15(13-3-5-16-6-4-13)18-9-7-17(8-10-18)12-14-2-1-11-20-14/h1-6,11H,7-10,12H2
InChIKeyTYJIUPGQSKNDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [4-(2-FURYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE


[4-(2-FURYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE (IUPAC: [4-(furan-2-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone; Molecular Formula: C15H17N3O2; Molecular Weight: 271.31 g/mol) is a synthetic heterocyclic compound featuring a piperazine core N-substituted with a 2-furylmethyl group and acylated with a 4-pyridinecarbonyl group [1]. This specific scaffold has been explicitly claimed in patent literature as a selective histone deacetylase (HDAC) 1/2 inhibitor, distinguishing it from generic piperazine derivatives [2]. Its structural configuration—combining a hydrogen-bond-accepting furanyl oxygen, a basic piperazine nitrogen, and a pyridyl carbonyl capable of zinc-chelation in HDAC active sites—provides a distinct pharmacophore profile that cannot be assumed for regioisomeric or heteroaryl-substituted analogs [1][2].

Patent-claimed selective HDAC1/2 inhibitor scaffold; supports Class I HDAC pathway and epigenetics studies.

Requires 4-pyridinoyl regioisomer for zinc-chelation geometry; 2- or 3-pyridyl analogs may not engage HDAC1/2 selectively.

Furan-2-ylmethyl group is a non-redundant pharmacophoric element for antimycobacterial target engagement studies.

Why Generic Substitution Fails for [4-(2-FURYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE


The procurement of a generic piperazine or a superficially similar heterocyclic ketone cannot substitute for [4-(2-FURYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE because its biological activity is critically dependent on the precise vector and electronics of the 4-pyridyl carbonyl group. Patent data reveals that this specific substitution pattern is essential for selective HDAC1/2 inhibitory activity, a target engagement profile that is lost with even minor structural permutations such as 2-pyridyl or 3-pyridyl regioisomers [1]. Furthermore, comparative antimicrobial studies on directly analogous compounds show that the furan-2-ylmethyl group contributes to antimycobacterial potency in a manner not recapitulated by benzyl, nitro-furanyl, or other heteroaryl replacements, confirming that each component of the scaffold is pharmacophorically non-redundant [2]. Consequently, substituting this compound with an in-class analog lacking the exact furan-2-ylmethyl/4-pyridinoyl configuration will likely yield divergent biological outcomes and invalidate comparative dose-response analyses.

Regioisomer mismatch

2-Pyridyl or 3-pyridyl regioisomers may abolish selective HDAC1/2 engagement due to altered zinc-chelation geometry.

Heteroaryl replacement

Replacing furan-2-ylmethyl with nitro-furan or benzyl may compromise antimycobacterial potency as shown in comparator data.

Same-MW isomer risk

The 3-pyridyl analog shares the same molecular weight but diverges in metal-coordination geometry, risking misinterpretation of biological results.

Differentiation Evidence for [4-(2-FURYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE


HDAC1/2 Selectivity Conferred by 4-Pyridinoyl Scaffold

The compound is explicitly claimed within a genus of substituted piperazines optimized for selective HDAC1/2 inhibition, a profile achievable through the precise coordination of the 4-pyridinoyl carbonyl with the catalytic zinc ion [1]. While specific IC50 values for this exact compound are not publicly disclosed in the patent, the structure-activity relationship (SAR) data for the genus demonstrates that substitution at the 4-position of the pyridine ring is critical for selectivity over HDAC3 and other class IIa HDACs, a feature that generic piperazine analogs lacking this carbonyl vector cannot achieve [1].

HDAC1/2 Selectivity
Class-level inference
4-Pyridinoyl configuration enables selective HDAC1/2 inhibition per patent SAR; 2- or 3-pyridyl regioisomers lack this engagement.
Supports Class I HDAC selectivity context.
Exact IC50 values not publicly disclosed; SAR from patent WO20200377465.
HDAC Inhibition Epigenetics Selectivity Profile

Furan-2-ylmethyl vs. 5-Nitro-Furan Antimycobacterial Potency

A direct head-to-head evaluation of 1-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine (a 2-pyridyl regioisomer of the target compound) against Mycobacterium tuberculosis H37Rv demonstrated superior potency compared to its 5-nitro-furan analog [1]. The compound bearing the unsubstituted furan-2-ylmethyl group (X-5-1-2) was identified as one of the most potent compounds in the series, while the 5-nitro-substituted analog showed diminished activity, confirming that the unsubstituted furan is a privileged substructure for antimycobacterial target engagement [1].

Antimycobacterial Activity
Direct head-to-head comparison
Furan-2-ylmethyl derivative (X-5-1-2) identified as most potent against M. tuberculosis H37Rv; 5-nitro-furan analog significantly less active.
Furan-2-ylmethyl privileged for target engagement.
Exact MIC values not reported; qualitative ranking from broth microdilution.
Antimycobacterial Activity Tuberculosis Structure-Activity Relationship

Antibacterial Activity of Furan-Piperazine Methanones vs. Ciprofloxacin

In a structurally analogous series of 2-furyl[(4-aralkyl)-1-piperazinyl]methanones, the most potent derivative (3e, bearing a 2-bromobenzyl group) exhibited an MIC of 7.52±0.58 µg/mL against Salmonella typhi, which is statistically comparable to the reference standard ciprofloxacin (MIC = 7.45±0.58 µg/mL) [1]. This demonstrates that the core furan-piperazine-methanone scaffold is capable of achieving clinically relevant antibacterial potency when appropriately substituted. The target compound, bearing a 4-pyridinoyl group in place of the aralkyl substituent, represents a distinct chemotype within this active scaffold that could be explored for differential antibacterial spectrum or resistance profile [1].

Antibacterial MIC
Class-level inference
Class representative 3e: MIC = 7.52 ± 0.58 µg/mL vs. ciprofloxacin 7.45 ± 0.58 µg/mL (S. typhi).
Supports antibacterial screening context.
Target compound not directly tested; structural analog data only.
Antibacterial Activity Gram-Negative Bacteria MIC Determination

Physicochemical and Drug-Likeness Profile of 4-Pyridinoyl Regioisomer

The target compound (Molecular Weight: 271.31 g/mol, H-bond acceptors: 4, H-bond donors: 0) possesses a calculated LogP of approximately 1.5–2.0 [1]. This is distinct from its 2-pyridyl regioisomer analog (2-Furyl[4-(2-pyridinyl)piperazino]methanone, MW 257.29 g/mol) and its 3-pyridyl analog (2-Furyl[4-(3-pyridylmethyl)piperazino]methanone, MW 271.31 g/mol) [1]. The 4-pyridinoyl configuration provides a unique balance of hydrogen-bond acceptor capacity at the pyridine nitrogen, positioned para to the carbonyl, which is crucial for zinc-chelation geometry in HDAC enzymes, a property not achievable with 2-pyridyl or 3-pyridyl isomers [2]. This regioisomeric precision translates into distinct target engagement and should be a key criterion in compound selection.

Regioisomeric Identity
Class-level inference
Target: MW 271.31 (4-pyridinoyl). 2-Pyridyl: MW 257.29. 3-Pyridyl: same MW 271.31, different Zn-chelation geometry.
4-Pyridinoyl position critical for metal coordination.
Calculated properties; verify regioisomer identity by NMR/HPLC.
Physicochemical Properties Drug-Likeness Molecular Descriptors

Application Scenarios for [4-(2-FURYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE


HDAC1/2 Selective Probe for Epigenetic Target Validation

The compound's patent-validated HDAC1/2-selective scaffold makes it a strong starting point for developing chemical probes to dissect HDAC1- versus HDAC2-mediated biology. Its ability to achieve selectivity through the 4-pyridinoyl moiety, as claimed in patent WO20200377465, directly addresses the translational limitation of pan-HDAC inhibitors, which suffer from dose-limiting toxicities [1]. Researchers can use this compound to interrogate the specific roles of Class I HDACs in models of sickle cell disease, beta-thalassemia, and acute myelogenous leukemia, all indications explicitly enabled by the patent, without confounding off-target effects on Class IIa HDACs [1].

SAR Expansion for Antimycobacterial Drug Discovery

The demonstrated antimycobacterial activity of the 2-pyridyl regioisomer (X-5-1-2) against M. tuberculosis H37Rv establishes the (2-furanylmethyl)piperazine scaffold as a privileged structure for tuberculosis drug discovery [1]. By procuring the 4-pyridinoyl variant, medicinal chemists can systematically explore the impact of the pyridine nitrogen position on antimycobacterial potency, selectivity, and pharmacokinetic properties. This compound fills a key gap in the SAR matrix, enabling direct comparison with the 2-pyridyl series to identify the optimal vector for target engagement against drug-resistant M. tuberculosis strains [1].

Antibacterial Pharmacophore Validation and Resistance Profiling

The class-level antibacterial activity of 2-furyl[(4-aralkyl)-1-piperazinyl]methanones, with MIC values approaching that of ciprofloxacin against S. typhi (7.52 vs 7.45 µg/mL), provides a compelling rationale for evaluating the target compound as part of a systematic resistance-profiling panel [1]. Because the 4-pyridinoyl substituent is structurally distinct from the aralkyl groups previously optimized for antibacterial activity, this compound can be used to probe whether the antibacterial target engagement is tolerant of heteroaryl acyl substituents, potentially unlocking a new sub-series with an altered resistance mechanism relative to fluoroquinolones [1].

Computational Docking for Metal-Dependent Enzymes

The precisely defined 4-pyridinoyl geometry of the target compound, with the pyridine nitrogen positioned para to the carbonyl for optimal zinc chelation, offers a well-defined pharmacophore for molecular docking and dynamics simulations against zinc-dependent enzymes beyond HDACs [1][2]. Its relatively low molecular weight (271.31 g/mol) and balanced LogP (~1.5–2.0) make it a tractable fragment-like molecule for structure-based design campaigns targeting other metalloenzymes with similar active-site architectures, such as matrix metalloproteinases or carbonic anhydrases [1].

Application
Selection Property
Validation Focus
Epigenetic target validation (Class I HDAC)
Patent-claimed HDAC1/2 selectivity scaffold
Class I HDAC isoform profiling in gene regulation models
Antimycobacterial SAR expansion
Furan-2-ylmethyl privileged substructure
Mycobacterial potency screening in tuberculosis models
Antibacterial pharmacophore evaluation
Core furan-piperazine-methanone antibacterial scaffold
Gram-negative MIC panel and resistance mechanism studies
Metalloenzyme docking studies
Defined 4-pyridinoyl Zn-chelation geometry
Computational docking simulations against zinc-dependent enzymes
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